molecular formula C19H13ClN4O2S B2872450 (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-51-2

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2872450
CAS No.: 477187-51-2
M. Wt: 396.85
InChI Key: VXPQMZVWADIZPR-GXDHUFHOSA-N
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Description

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and In Vitro Cytotoxic Activities : A study by Sa̧czewski et al. (2004) focused on synthesizing acrylonitriles, including derivatives similar to the compound . They investigated their cytotoxic potency on human cancer cell lines, revealing insights into structure-activity relationships.

  • Reduction with Lithium Aluminum Hydride : Research by Frolov et al. (2005) explored the reduction of similar acrylonitriles, providing insights into the structural transformations and potential for creating new derivatives.

Applications in Sensor Technology

  • Potential as Chemosensors : A study by Hranjec et al. (2012) synthesized and characterized novel derivatives for their application as potential chemosensors for different cations. This highlights the compound's utility in detecting and analyzing chemical species.

Biological and Pharmacological Potentials

  • Anticancer and Antioxidant Properties : Research conducted by Bhale et al. (2018) synthesized derivatives with significant anticancer, antioxidant, and anti-inflammatory properties, indicating potential pharmacological applications.

Photophysical Properties

  • Study of Novel Chromophores : A paper by Jachak et al. (2021) investigated novel chromophores, including acrylonitrile derivatives, to understand their photophysical properties, relevant to optoelectronic applications.

Properties

IUPAC Name

(E)-3-(3-chloro-4-methylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-12-5-6-15(8-17(12)20)22-10-14(9-21)19-23-18(11-27-19)13-3-2-4-16(7-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPQMZVWADIZPR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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